![molecular formula C20H18N2OS B2867217 2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 895647-29-7](/img/no-structure.png)

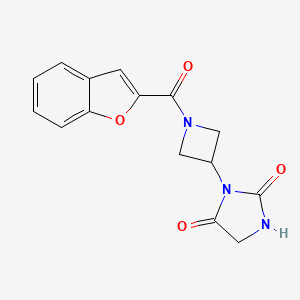

2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

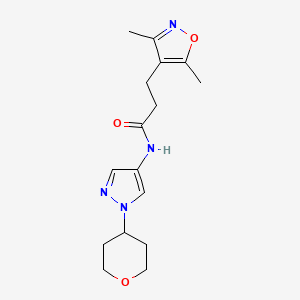

“2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” is a derivative of pyrimido[4,5-d]pyrimidines . Pyrimido[4,5-d]pyrimidines are structurally similar to purines and exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive .

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization . The reaction is sensitive to the presence of traces of water in the reaction mixture . The synthesis of such heterocycles has been a rapidly growing area of organic synthesis .Chemical Reactions Analysis

The chemical reactions involving pyrimido[4,5-d]pyrimidines typically involve Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation . The reaction pathways are usually dependent on the substituents linked to the ring carbon and nitrogen atoms .Scientific Research Applications

Chemical Sensing and Chemosensors

One significant area of research involving chromeno[2,3-d]pyrimidine derivatives is their application in chemical sensing, particularly as chemosensors for metal ions. Jamasbi et al. (2021) synthesized chromeno[d]pyrimidine-2,5-dione/thione derivatives and examined their sensitivity towards Hg2+ ions using UV–Vis spectroscopy. The study demonstrated that these compounds, specifically 4-(4-chlorophenyl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-dione, exhibited excellent sensitivity and a noticeable color change in the presence of Hg2+ in ethanol solution, indicating their potential as effective colorimetric chemosensors for mercury ions (Jamasbi et al., 2021).

Synthetic Methodologies and Catalysis

Another research focus is the development of synthetic methodologies for producing chromeno[2,3-d]pyrimidine derivatives. Brahmachari and Nayek (2017) reported a catalyst-free, efficient synthesis of diversely substituted 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine derivatives. This method emphasizes mild reaction conditions, high yields, and the eco-friendly nature of the synthesis process, showcasing the versatility of these compounds in pharmaceutical and chemical synthesis (Brahmachari & Nayek, 2017).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular activities of chromeno[2,3-d]pyrimidine derivatives have been extensively studied. Kamdar et al. (2011) synthesized novel chromeno[2,3-d]pyrimidine derivatives and evaluated their in vitro antitubercular and antimicrobial activities. Several of these compounds exhibited pronounced antitubercular and antimicrobial activities, suggesting their potential as lead compounds in the development of new antimicrobial agents (Kamdar et al., 2011).

Future Directions

The future directions for “2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” and similar compounds involve further development in organic synthesis and medicinal studies . These compounds have received substantial consideration due to their privileged and intelligible biodiversity . The significant biological potency of the compounds recently synthesized from multicomponent reactions is also a promising area for future research .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves the condensation of 4-isopropylphenylacetic acid with 2-amino-4,5,6,7-tetrahydro-3H-chromen-3-one, followed by cyclization with thiourea to form the desired product.", "Starting Materials": [ "4-isopropylphenylacetic acid", "2-amino-4,5,6,7-tetrahydro-3H-chromen-3-one", "thiourea" ], "Reaction": [ "Step 1: Condensation of 4-isopropylphenylacetic acid with 2-amino-4,5,6,7-tetrahydro-3H-chromen-3-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 2-(4-isopropylphenyl)-3-(2-oxo-2,3-dihydro-1H-chromen-4-yl)propanoic acid.", "Step 2: Cyclization of the intermediate with thiourea in the presence of a base such as potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF) to form the desired product, 2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione.", "Step 3: Purification of the product by recrystallization from a suitable solvent such as ethanol or ethyl acetate." ] } | |

CAS RN |

895647-29-7 |

Molecular Formula |

C20H18N2OS |

Molecular Weight |

334.44 |

IUPAC Name |

2-(4-propan-2-ylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

InChI |

InChI=1S/C20H18N2OS/c1-12(2)13-7-9-14(10-8-13)18-21-19-16(20(24)22-18)11-15-5-3-4-6-17(15)23-19/h3-10,12H,11H2,1-2H3,(H,21,22,24) |

InChI Key |

YRQLFAYFAVJVHF-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2867134.png)

![8-(5-Chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2867136.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-(diphenylmethylene)propanohydrazide](/img/structure/B2867142.png)

![5-[[5-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2867143.png)

![4,5-dimethoxy-2-nitro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2867144.png)

![2-[(2S,6S)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid](/img/structure/B2867146.png)

![N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2867152.png)